

Proteomic Analysis of Cellular Response to GDC-0927 Racemate: Application Notes and Protocols

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Compound of Interest		
Compound Name:	GDC-0927 Racemate	
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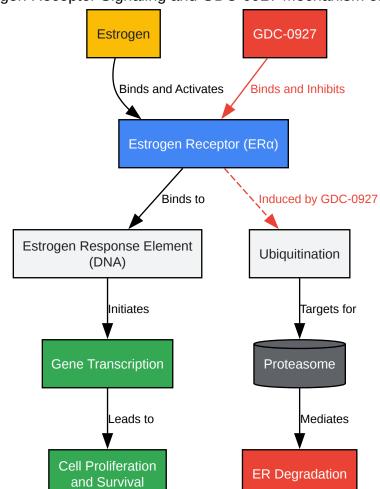
Introduction

GDC-0927 is a potent, non-steroidal, orally bioavailable selective estrogen receptor (ER) antagonist and degrader (SERD).[1][2][3][4] It has been developed for the treatment of estrogen receptor-positive (ER+) breast cancer.[2][3][4][5] The mechanism of action of GDC-0927 involves binding to the estrogen receptor, leading to its conformational change, inactivation, and subsequent proteasomal degradation.[2][6] This dual action of antagonizing and degrading the estrogen receptor makes GDC-0927 a promising therapeutic agent for ER+ breast cancers, including those with acquired resistance to other endocrine therapies.[6][7][8]

This application note provides a detailed protocol for the proteomic analysis of the cellular response to **GDC-0927 racemate** in an ER+ breast cancer cell line. The described workflow utilizes Tandem Mass Tag (TMT) labeling for relative quantification of protein expression changes, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. The presented data is for illustrative purposes to demonstrate the potential insights gained from such a study.

Signaling Pathway of Estrogen Receptor and GDC-0927 Intervention





Estrogen Receptor Signaling and GDC-0927 Mechanism of Action

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Caption: Estrogen Receptor signaling and GDC-0927 mechanism.

Quantitative Proteomic Data Summary

The following tables summarize hypothetical quantitative proteomic data from a study comparing ER+ breast cancer cells (MCF-7) treated with a vehicle control versus **GDC-0927 racemate**. The data highlights key proteins with altered expression levels, consistent with the known mechanism of action of GDC-0927.



Table 1: Key Down-regulated Proteins in Response to GDC-0927 Treatment

Protein ID (UniProt)	Gene Name	Protein Name	Fold Change (GDC- 0927/Vehicl e)	p-value	Biological Function
P03372	ESR1	Estrogen receptor	-3.5	<0.001	Nuclear hormone receptor, drug target
P06401	PGR	Progesterone receptor	-2.8	<0.005	ER-regulated gene, proliferation
P11362	BCL2	Apoptosis regulator Bcl- 2	-2.1	<0.01	Anti-apoptotic protein
Q01954	TFF1	Trefoil factor	-3.2	<0.001	ER-regulated gene, cell migration
P04626	CCND1	G1/S-specific cyclin-D1	-2.5	<0.005	Cell cycle progression

Table 2: Key Up-regulated Proteins in Response to GDC-0927 Treatment



Protein ID (UniProt)	Gene Name	Protein Name	Fold Change (GDC- 0927/Vehicl e)	p-value	Biological Function
P04792	HSP90AA1	Heat shock protein HSP 90-alpha	1.8	<0.05	Protein folding and stability
Q9Y237	PSMC5	26S proteasome regulatory subunit 8	1.5	<0.05	Proteasomal degradation
P31946	BAD	Bcl2- associated agonist of cell death	1.9	<0.01	Pro-apoptotic protein
P42224	CASP3	Caspase-3	1.7	<0.05	Apoptosis execution
Q13619	BAX	Apoptosis regulator BAX	1.6	<0.05	Pro-apoptotic protein

Experimental Protocols Proteomic Analysis Workflow



Quantitative Proteomics Experimental Workflow 1. Cell Culture (MCF-7) 2. GDC-0927 Treatment (Vehicle vs. Drug) 3. Cell Lysis and Protein Extraction 4. Protein Digestion (Trypsin) 5. TMT Labeling 6. LC-MS/MS Analysis 7. Data Analysis (Quantification and Identification) 8. Bioinformatics Analysis (Pathway, GO)

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Caption: Experimental workflow for proteomic analysis.



Detailed Methodologies

- 1. Cell Culture and GDC-0927 Treatment
- Cell Line: MCF-7 (ER+ human breast adenocarcinoma cell line).
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
- Treatment:
 - Seed MCF-7 cells in T75 flasks and grow to 70-80% confluency.
 - Replace the medium with a phenol red-free RPMI-1640 medium containing 10% charcoalstripped FBS for 24 hours to reduce the influence of estrogens in the serum.
 - Treat cells with either vehicle (0.1% DMSO) or GDC-0927 racemate (100 nM) for 24 hours.
 - Harvest cells by scraping, wash twice with ice-cold PBS, and store the cell pellets at -80°C.
- 2. Protein Extraction and Digestion
- Lysis: Resuspend cell pellets in lysis buffer (8 M urea, 50 mM Tris-HCl pH 8.5, 1x protease and phosphatase inhibitor cocktail). Sonicate on ice to ensure complete lysis.
- Quantification: Determine protein concentration using a BCA protein assay.
- Reduction and Alkylation:
 - Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 1 hour at 37°C.
 - Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.



· Digestion:

- Dilute the protein solution 4-fold with 50 mM Tris-HCl (pH 8.0).
- Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them under vacuum.
- 3. TMT Labeling and Fractionation
- Labeling: Reconstitute the dried peptides in 100 mM TEAB buffer. Label the peptides with the TMTpro™ 16plex Label Reagent Set according to the manufacturer's protocol.
- Pooling and Cleanup: Combine the labeled peptide samples in equal amounts, and then desalt the pooled sample using a C18 SPE cartridge.
- Fractionation: Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
- 4. LC-MS/MS Analysis
- Instrumentation: A high-resolution Orbitrap mass spectrometer coupled with a nanoelectrospray ionization source and a high-performance liquid chromatography (HPLC) system.
- LC Separation: Load the fractionated peptides onto a C18 analytical column and separate them using a linear gradient of acetonitrile in 0.1% formic acid.
- MS Analysis:
 - Acquire full MS scans in the Orbitrap at a resolution of 120,000.
 - Select the top 10 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).



Acquire MS/MS scans in the Orbitrap at a resolution of 50,000.

5. Data Analysis

- Database Search: Search the raw MS data against a human protein database (e.g., Swiss-Prot) using a search engine like Sequest HT within the Proteome Discoverer™ software.
- Peptide and Protein Identification: Set search parameters to include TMTpro modifications, trypsin as the enzyme with up to two missed cleavages, and a false discovery rate (FDR) of <1% for both peptides and proteins.
- Quantification: Quantify the reporter ion intensities from the MS/MS spectra to determine the
 relative abundance of proteins across the different treatment conditions. Normalize the data
 to account for any loading variations.
- Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins that are significantly differentially expressed between the GDC-0927 treated and vehicle control groups.

Conclusion

The proteomic workflow detailed in this application note provides a robust method for investigating the cellular response to **GDC-0927 racemate**. The illustrative data highlights the expected downregulation of the estrogen receptor and its downstream targets, along with the upregulation of proteins involved in proteasomal degradation and apoptosis. This approach can be applied to further elucidate the mechanisms of action of novel SERDs, identify potential biomarkers of response or resistance, and discover new therapeutic targets in the treatment of ER+ breast cancer.

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Methodological & Application





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